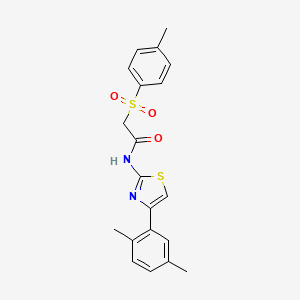

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Métodos De Preparación

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Análisis De Reacciones Químicas

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to sustain NF-κB activation by a Toll-like receptor 4 ligand, lipopolysaccharide, after extended incubation . This suggests its potential role in modulating immune responses and inflammation pathways .

Comparación Con Compuestos Similares

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can be compared with other thiazole derivatives such as:

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: This compound also shows potential in modulating immune responses.

2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Actividad Biológica

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with tosyl chloride in the presence of a suitable base. The general synthetic pathway can be summarized as follows:

- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole moiety through condensation reactions.

- Tosylation : The thiazole derivative is subsequently reacted with tosyl chloride to introduce the tosyl group.

- Acetamide Formation : Finally, acetamide is formed by reacting the tosylated thiazole with acetic anhydride or acetyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anti-tubercular properties.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit notable antibacterial activity against a range of pathogens. For instance, derivatives similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the range of 50–200 µg/mL .

Anti-Tubercular Activity

In vitro evaluations indicate that compounds with similar structural features possess significant anti-tubercular activity against Mycobacterium tuberculosis. For example, a related thiazole derivative demonstrated an MIC value of 100 µg/mL against M. tuberculosis H37Rv . The structure-activity relationship studies suggest that the presence of both the thiazole and tosyl groups is crucial for enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the aromatic substituents significantly influence biological potency. Key findings include:

- Aromatic Substituents : The introduction of electron-donating groups (like methyl) on the aromatic ring enhances activity.

- Thiazole Positioning : The positioning of substituents on the thiazole ring can alter binding affinity and selectivity towards bacterial enzymes.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1 | Structure 1 | 100 | Anti-TB |

| 2 | Structure 2 | 150 | Antibacterial |

| 3 | Structure 3 | 200 | Moderate Activity |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Tuberculosis Treatment : A study involving patients with multi-drug resistant tuberculosis showed promising results when treated with thiazole derivatives, including those structurally related to this compound. Patients exhibited a significant reduction in bacterial load after treatment .

- In Vitro Efficacy Against Resistant Strains : Research demonstrated that this compound effectively inhibited resistant strains of E. coli, suggesting potential for development into a therapeutic agent for resistant bacterial infections .

Propiedades

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-5-8-16(9-6-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAAFICBXPIXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.